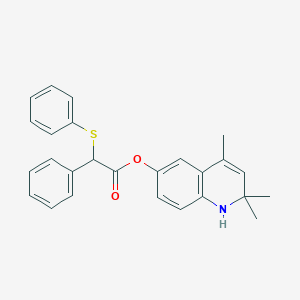![molecular formula C24H23ClN4O4S B11608804 4-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl acetate](/img/structure/B11608804.png)
4-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl acetate is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives. This compound is characterized by its unique structure, which includes a triazino ring fused with a benzoxazepine moiety, along with an acetyl group and a butylsulfanyl substituent. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
準備方法
The synthesis of 4-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl acetate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Triazino Ring: The triazino ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and aldehydes.
Introduction of the Benzoxazepine Moiety: The benzoxazepine ring is introduced through a condensation reaction with suitable aromatic compounds.
Acetylation and Sulfanylation: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride. The butylsulfanyl group is incorporated through nucleophilic substitution reactions using butylthiol.
Final Coupling: The final step involves coupling the synthesized intermediate with 2-chlorophenyl acetate under appropriate conditions to obtain the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
化学反応の分析
4-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol or other reduced forms.
Substitution: The chlorophenyl acetate moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester linkage in the acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
科学的研究の応用
4-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes involved in critical biological processes.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
These interactions can lead to various cellular responses, including apoptosis, cell cycle arrest, and inhibition of cell proliferation.
類似化合物との比較
4-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl acetate can be compared with other similar compounds, such as:
4-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-bromo-6-ethoxyphenyl acetate: This compound has a similar structure but with different substituents, leading to variations in chemical properties and biological activities.
4-[(6R)-7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-dimethoxyphenyl acetate: This compound also shares a similar core structure but differs in the substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C24H23ClN4O4S |
|---|---|
分子量 |
499.0 g/mol |
IUPAC名 |
[4-(7-acetyl-3-butylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-2-chlorophenyl] acetate |
InChI |
InChI=1S/C24H23ClN4O4S/c1-4-5-12-34-24-26-22-21(27-28-24)17-8-6-7-9-19(17)29(14(2)30)23(33-22)16-10-11-20(18(25)13-16)32-15(3)31/h6-11,13,23H,4-5,12H2,1-3H3 |
InChIキー |
YHRLPVPFVYCQLE-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=C(C=C4)OC(=O)C)Cl)C(=O)C)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Allyloxy)-7,8-dibromo-4-chloro-3-fluoro[1,4]benzodioxino[2,3-c]pyridine](/img/structure/B11608724.png)
![1-[5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B11608738.png)
![5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B11608751.png)
![methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11608756.png)
![11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11608770.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11608779.png)
![2-(4-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}phenoxy)-1-(piperidin-1-yl)ethanone](/img/structure/B11608780.png)
![{2-(4-fluorophenyl)-1-(4-methylphenyl)-4-[(4-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}acetic acid](/img/structure/B11608785.png)
![(3Z)-5-bromo-3-[4-(methylsulfanyl)benzylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11608786.png)
![6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11608789.png)

![(3E)-N-(furan-2-ylmethyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11608796.png)
![Ethyl 5-[(4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B11608801.png)
![2-[(2E)-2-(3-chlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11608806.png)
